molecular formula C12H11BrN2O B13144254 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine

1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine

Cat. No.: B13144254
M. Wt: 279.13 g/mol
InChI Key: CKSSCZCPZQPMFA-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromophenylamine with a suitable aldehyde in the presence of a catalyst. The reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature, with visible light irradiation to promote the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine can be compared with other similar compounds in the oxazine family, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

1-(3-bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine

InChI

InChI=1S/C12H11BrN2O/c13-10-3-1-2-9(6-10)12-11-7-16-5-4-15(11)8-14-12/h1-3,6,8H,4-5,7H2

InChI Key

CKSSCZCPZQPMFA-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N=CN21)C3=CC(=CC=C3)Br

Origin of Product

United States

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